molecular formula C18H24O3 B12069889 6beta-Hydroxy 17beta-Estradiol

6beta-Hydroxy 17beta-Estradiol

Cat. No.: B12069889
M. Wt: 288.4 g/mol
InChI Key: QZZRQURPSRWTLG-UHFFFAOYSA-N
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Description

6beta-Hydroxy 17beta-Estradiol is a hydroxylated derivative of 17beta-Estradiol, a potent estrogen steroid hormone. This compound is characterized by the presence of a hydroxyl group at the 6beta position of the steroid nucleus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6beta-Hydroxy 17beta-Estradiol typically involves the hydroxylation of 17beta-Estradiol. One common method is the enzymatic hydroxylation using estradiol 6beta-monooxygenase, which catalyzes the conversion of 17beta-Estradiol to this compound in the presence of oxygen and reducing agents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the enzymatic hydroxylation process mentioned above can be scaled up for industrial applications, provided that the enzyme and reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6beta-Hydroxy 17beta-Estradiol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6beta position can be oxidized to form ketones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions to form reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 6-keto derivatives, while reduction can produce 6beta-deoxy derivatives.

Scientific Research Applications

6beta-Hydroxy 17beta-Estradiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the hydroxylation of steroids and the effects of hydroxylation on steroid activity.

    Biology: The compound is studied for its role in modulating estrogen receptor activity and its effects on cellular processes.

    Medicine: Research has explored its potential therapeutic applications in hormone replacement therapy and its effects on estrogen-related diseases.

    Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

6beta-Hydroxy 17beta-Estradiol exerts its effects primarily through interaction with estrogen receptors (ESR1 and ESR2). Upon binding to these receptors, it induces conformational changes that facilitate the translocation of the receptor complex to the cell nucleus. This complex then binds to estrogen response elements on DNA, regulating the transcription of target genes involved in various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6beta-Hydroxy 17beta-Estradiol is unique due to its specific hydroxylation pattern, which influences its binding affinity to estrogen receptors and its metabolic stability. This distinct structure results in different biological activities and potential therapeutic applications compared to other hydroxylated derivatives of 17beta-Estradiol.

Properties

IUPAC Name

13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,6,17-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h2-3,8,12-13,15-17,19-21H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZRQURPSRWTLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859604
Record name Estra-1,3,5(10)-triene-3,6,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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